2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
This compound is a quinazoline derivative featuring a 4-phenylpiperazine moiety linked via a sulfanyl-ethanone bridge. The quinazoline core is substituted at position 4 with a [(4-chlorophenyl)methyl]amino group, while the sulfanyl group at position 2 connects to the ethanone-piperazine segment.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN5OS/c28-21-12-10-20(11-13-21)18-29-26-23-8-4-5-9-24(23)30-27(31-26)35-19-25(34)33-16-14-32(15-17-33)22-6-2-1-3-7-22/h1-13H,14-19H2,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZFSSIXWCPJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.
Chemical Structure
The molecular formula of this compound is . The structure features a quinazoline core, a piperazine moiety, and a chlorophenyl group, which contribute to its biological properties.
Anticancer Activity
Studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
Case Study : In a recent study, a related quinazoline derivative demonstrated cytotoxic effects at concentrations as low as 10 µM against HeLa cells, suggesting that structural modifications can enhance activity against cancer cells .
Antimicrobial Activity
Research has shown that quinazoline derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been tested against various strains.
Findings :
- Moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis.
- The compound exhibited weaker activity against other bacterial strains tested, indicating selective antimicrobial properties .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's.
Data Table: Enzyme Inhibition Activity
| Compound | Enzyme Target | Inhibition Activity |
|---|---|---|
| This compound | AChE | Strong |
| Related Quinazoline Derivative | Urease | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Target Proteins : Docking studies reveal that the compound interacts with key amino acids in target proteins, influencing their function.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a crucial mechanism for its anticancer activity.
- Enzyme Binding : Strong binding affinity to AChE suggests that the compound can effectively inhibit this enzyme's activity, which is vital for neurotransmitter regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Analogues and Key Features
Computational Insights into Molecular Properties
Electronic and Steric Effects
- The sulfanyl linker may facilitate noncovalent interactions (e.g., hydrogen bonds or van der Waals forces) with biological targets .
- Fluorinated Analogues : The 4-fluorobenzyl substituent (as in ) introduces electronegativity, which could enhance binding affinity to hydrophobic pockets in enzymes or receptors.
Density Functional Theory (DFT) Predictions
- Becke’s hybrid functional () and Lee-Yang-Parr correlation () methods suggest that exact exchange terms improve thermochemical accuracy. Applied to the target compound, these methods predict a moderate logP (~3.2) due to the phenylpiperazine and chlorophenyl groups, favoring blood-brain barrier penetration.
Noncovalent Interaction Analysis
- The NCI (Noncovalent Interaction) index () highlights van der Waals interactions between the chlorophenyl group and hydrophobic protein residues, as well as weak hydrogen bonds involving the piperazine nitrogen .
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural parallels suggest:
- Kinase Inhibition : The quinazoline scaffold is analogous to EGFR inhibitors (e.g., gefitinib), where substituents at positions 2 and 4 dictate selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
